11-deoxy-11-methylene Prostaglandin D2
Overview
Description
11-deoxy-11-methylene Prostaglandin D2 is a chemically stable, isosteric analog of Prostaglandin D2. In this compound, the 11-keto group is replaced by an exocyclic methylene group, which enhances its stability compared to the parent compound . This modification makes it a valuable tool in scientific research, particularly in studies related to adipogenesis and prostaglandin receptor interactions .
Mechanism of Action
Target of Action
The primary targets of 11-deoxy-11-methylene Prostaglandin D2 are the DP1 and DP2 receptors . These receptors are coupled to adenylyl cyclase and are present on eosinophils, basophils, and Th2 cells . The interaction with these receptors results in cell activation and migration .
Mode of Action
This compound is a chemically stable, isosteric analogue of Prostaglandin 2 . It replaces the 11-keto group with an exocyclic methylene . This compound significantly stimulates the storage of fats, especially when the production of fats is suppressed in the presence of Indomethacin .
Biochemical Pathways
The compound is involved in the adipogenesis pathway . It stimulates the storage of fats, which is a crucial part of the adipogenesis process . The compound’s effect on this pathway is significant, especially when the production of fats is suppressed .
Pharmacokinetics
It is known to be a chemically stable compound . This stability likely contributes to its bioavailability and efficacy.
Result of Action
The compound’s action results in the stimulation of fat storage . This is particularly notable when the production of fats is suppressed, such as in the presence of Indomethacin . The compound’s action on the DP1 and DP2 receptors also results in cell activation and migration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of Indomethacin, a nonsteroidal anti-inflammatory drug, can enhance the compound’s stimulatory effect on fat storage . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-deoxy-11-methylene Prostaglandin D2 involves the replacement of the 11-keto group in Prostaglandin D2 with an exocyclic methylene group. This is typically achieved through a series of organic reactions, including reduction and methylenation steps .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely involves standard organic synthesis techniques used in the pharmaceutical industry. These methods would include the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 11-deoxy-11-methylene Prostaglandin D2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can further stabilize the compound by reducing any remaining keto groups.
Substitution: The exocyclic methylene group can participate in substitution reactions, potentially leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of methylene-substituted compounds .
Scientific Research Applications
11-deoxy-11-methylene Prostaglandin D2 has several applications in scientific research:
Chemistry: Used as a stable analog for studying the chemical properties and reactions of Prostaglandin D2.
Biology: Investigated for its role in adipogenesis and its interactions with prostaglandin receptors
Medicine: Potential therapeutic applications due to its stability and receptor interactions.
Industry: Utilized in the development of new prostaglandin analogs for various applications
Comparison with Similar Compounds
Prostaglandin D2: The parent compound, which is less stable due to the presence of the 11-keto group.
11-deoxy Prostaglandin D2: Another analog with a different modification at the 11 position.
11-methylene Prostaglandin E2: A similar compound in the Prostaglandin E series with an exocyclic methylene group
Uniqueness: 11-deoxy-11-methylene Prostaglandin D2 is unique due to its enhanced stability and specific receptor interactions. This makes it particularly useful for long-term studies and applications where stability is crucial .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZAFJXVUNORLT-SFIVEXQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 11-deoxy-11-methylene-PGD2 interact with its targets and what are the downstream effects?
A1: 11-deoxy-11-methylene-PGD2 interacts with the D-prostanoid receptors, DP1 and DP2. [] While it exhibits some agonist activity at DP2, it acts primarily as a DP2 antagonist. [] This antagonistic activity at DP2 has been linked to the suppression of adipogenesis in 3T3-L1 cells. [] The compound also impacts DP1 expression, potentially contributing to its anti-adipogenic effects. []
Q2: How does the stability of 11-deoxy-11-methylene-PGD2 compare to PGD2?
A2: 11-deoxy-11-methylene-PGD2 demonstrates higher stability compared to PGD2. [] This enhanced stability is attributed to its resistance to spontaneous transformation into PGJ2 derivatives. [] This increased stability makes it a more potent suppressor of adipogenesis compared to PGD2 when added during the differentiation phase. []
Q3: Are there any known structure-activity relationships for 11-deoxy-11-methylene-PGD2?
A3: Research indicates that modifications to the 9-hydroxyl and 11-oxo groups of PGD2 can significantly impact its activity at DP1 and DP2 receptors. [] For instance, replacing the 11-oxo group with a CH2 group, as seen in 11-deoxy-11-methylene-PGD2, results in a loss of DP1 and DP2 agonist activity while conferring DP2 antagonist activity. []
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